molecular formula C22H19ClN2O2S B2469837 9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 899984-50-0

9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No. B2469837
CAS RN: 899984-50-0
M. Wt: 410.92
InChI Key: WKXCHRKDEFDEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C22H19ClN2O2S and its molecular weight is 410.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

  • Thiophene Derivatives Synthesis : This compound is used in the synthesis of novel thienopyrimidines and thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines. It's involved in transformations of amino and carbonyl/nitrile groups in Gewald thiophenes, leading to new ring systems like thieno[3,2-e]pyrazolo[1,5-a]pyrimidine (Pokhodylo et al., 2010).

Biological Activities and Applications

  • Anticancer Activity : Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Specifically, the pyrazolo[3,4-d][1,3]oxazin-4-ones showed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
  • Antitumor Agents : Some derivatives, notably 1,3,5-trisubstituted 2-pyrazoline derivatives containing thiophene and benzodioxol moieties, have been synthesized and found to exhibit antitumor activity against several cancer cell lines, including leukemia, renal cancer, and prostate cancer (Insuasty et al., 2012).

Synthesis of Heterocyclic Compounds

  • Heterocyclic Compound Synthesis : This chemical is involved in the synthesis of various heterocyclic compounds, including pyrazolo, oxazepine, and isoxazole derivatives. These synthesized compounds are crucial in the development of new pharmaceuticals and materials (Adnan et al., 2014).

properties

IUPAC Name

9-chloro-2-(4-ethoxyphenyl)-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O2S/c1-2-26-17-6-3-14(4-7-17)19-12-20-18-11-16(23)5-8-21(18)27-22(25(20)24-19)15-9-10-28-13-15/h3-11,13,20,22H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKXCHRKDEFDEGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=C(C=CC(=C4)Cl)OC3C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-chloro-2-(4-ethoxyphenyl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

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